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Compound of Interest |

2'4'-Dibromo-3'-
Compound Name:
fluoroacetophenone
CAS No.: 1803836-80-7
Cat. No.: B1410763
. J

Executive Summary & Structural Context

2'.4'-Dibromo-3'-fluoroacetophenone is a tetra-substituted benzene derivative characterized
by a specific substitution pattern that dictates its unique spectroscopic signature. Unlike its
alpha-brominated analogs (used as lachrymators), this compound features halogenation
directly on the aromatic ring, significantly altering its electronic and steric properties.

e |[UPAC Name: 1-(2,4-dibromo-3-fluorophenyl)ethanone
e Molecular Formula: C

H
Br
FO

e Molecular Weight: 295.93 g/mol

o Key Application: Intermediate for Suzuki-Miyaura cross-coupling (via the C4-Br) and
nucleophilic aromatic substitution (S

Ar) at the C3-F position.
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Structural Numbering & Logic

To interpret the spectra correctly, the atomic numbering is defined as follows:

Position 1": Acetyl group (-C(=O)CH

) attachment point.

e Position 2': Bromine atom (Ortho to acetyl, Ortho to fluorine).
e Position 3": Fluorine atom.[1][2][3]

e Position 4': Bromine atom (Ortho to fluorine).[3]

e Position 5': Hydrogen (Aromatic).

o Position 6": Hydrogen (Aromatic, Ortho to acetyl).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the most definitive confirmation of the halogenation state due to
the distinct isotopic abundance of Bromine (

Br and
Br).

Isotopic Pattern Analysis

The presence of two bromine atoms creates a characteristic 1:2:1 triplet pattern for the
molecular ion cluster.
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) Relative .
lon Species m/z Value Composition
Abundance

294 ~51%

Br
[M+2] 296 100% (Base Peak)

Br

[M+4] 208 ~49%

Fragmentation Pathway

The fragmentation is driven by alpha-cleavage of the acetyl group and sequential loss of
halogens.

» Alpha-Cleavage: Loss of the methyl radical (
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CH
, 15 Da) generates the acylium ion [Ar-C

O]

o Decarbonylation: Loss of CO (28 Da) from the acylium ion yields the aryl cation [Ar]

+ Halogen Loss: Sequential loss of Br

radicals.

Molecular lon (M+)
m/z 294, 296, 298
(1:2:1)

*CH3 (15)

Acylium lon [M-CH3]+
m/z 279, 281, 283

CO (28)

Aryl Cation [M-CH3-CO]+
m/z 251, 253, 255

L «Br (79/81)

Loss of Br

m/z ~172, 174

Click to download full resolution via product page

Caption: EI-MS fragmentation pathway showing the characteristic loss of the acetyl group
followed by debromination.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is dominated by the regiochemistry of the aromatic ring and the coupling
interactions with the Fluorine-19 nucleus (spin 1/2, 100% abundance).

H NMR (Proton)

Solvent: CDCI

(7.26 ppm reference) Key Feature: The aromatic region contains only two protons (H-5" and H-
6") which form an AB system, further split by coupling to Fluorine.

Couplin
Shift ( . pling
Multiplicity Integration Assignment onstants (
» Ppm)
)
2.60-2.65 Singlet (s) 3H Acetyl -CH N/A
Doublet of Hz (Ortho)
7-35 - 7.45 1H H_6|
Doublets (dd)
Hz (Para-like)*
Doublet of Hz (Ortho)
7.55-7.65 1H H-5'

Doublets (dd)
Hz (Meta)

Note: The coupling between H-6" and F-3' is long-range and may appear as line broadening
rather than a resolved split depending on field strength.

C NMR (Carbon-13)

The

C spectrum is complex due to C-F coupling, which splits carbon signals into doublets.
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Shift ( Splitting (
Assignment Structural Logic
» PpmM) )
200.5 Singlet C=0 Ketone carbonyl
30.2 Singlet -CH Methyl group
Doublet (
158.0 C-3 Direct C-F attachment
Hz)
Singlet (or weak
140.1 c-1 Ipso to Acetyl
doublet)
Doublet (
133.5 C-5' Meta to F
Hz)
) Para to F (coupling
128.2 Singlet C-6' o
negligible)
Doublet ( Ortho to F (bearing
118.5 c-2
Hz) Br)
Doublet ( Ortho to F (bearing
112.0 C-4'
Hz) Br)

F NMR (Fluorine)

o Shift:

-105 to -115 ppm (Typical for fluoro-benzenes flanked by halogens).

o Pattern: Triplet or doublet of doublets (due to coupling with H-5" and potentially H-6").

Infrared Spectroscopy (IR)

IR analysis confirms the functional groups and substitution pattern.

e 1690 - 1705 cm
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:C=0 Stretch. Characteristic of an aryl ketone. The frequency is slightly higher than
unsubstituted acetophenone (1685 cm

) due to the steric inhibition of resonance caused by the bulky 2'-Bromo group, which twists
the carbonyl out of the aromatic plane.

1580, 1470 cm

:C=C Aromatic Stretch.

1150 - 1250 cm

:C-F Stretch. Strong, broad band.

600 - 700 cm

:C-Br Stretch. Distinct fingerprint bands.

Experimental Protocols
Protocol A: NMR Sample Preparation

Objective: High-resolution acquisition for impurity profiling.

Solvent Selection: Use Chloroform-d (CDCI

) with 0.03% TMS as an internal standard. DMSO-d
is an alternative if solubility is poor, but CDCI
is preferred for baseline resolution of the aromatic region.

Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.

Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts
(KBr/NaBr) from the synthesis step.

Acquisition:

o Set relaxation delay (d1) to
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2.0 seconds to ensure accurate integration of the aromatic protons vs. the methyl group.
o Acquire

F spectrum (if available) to confirm the absence of regioisomers (e.g., 2',6'-dibromo-3'-
fluoro).

Protocol B: GC-MS Identification

Objective: Confirmation of bromination level.
o Method: Electron Impact (El) at 70 eV.
e Column: DB-5ms or equivalent (5% phenyl methyl siloxane).
e Temperature Program:
o Hold 50°C for 2 min.
o Ramp 20°C/min to 280°C.
o Hold 5 min.
« Injection: Split mode (20:1) to prevent detector saturation from the abundant [M+2] ion.

Synthesis & Impurity Profile (Context)

Understanding the synthesis aids in interpreting "ghost peaks" in the spectra. This compound is
typically synthesized via the bromination of 3'-fluoroacetophenone.

Br2 / AICI3 2',4'-Dibromo-
(Bromination) Major 3'-fluoroacetophenone
/:___________. _______ -:
3'-Fluoroacetophenone i th (s > e DI.r]rjlpurlty.. l
Incomplete | 26D romo isomer |
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Click to download full resolution via product page
Caption: Synthesis pathway highlighting potential regioisomeric impurities visible in NMR.
o Regioisomers: The 2',6'-dibromo isomer is a common impurity. In

H NMR, this would show a singlet for the aromatic protons (if equivalent) or a different
coupling pattern, and the methyl peak would be shifted due to the different steric
environment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization: 2',4'-
Dibromo-3'-fluoroacetophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1410763#spectroscopic-data-nmr-ir-ms-of-2-4-
dibromo-3-fluoroacetophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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